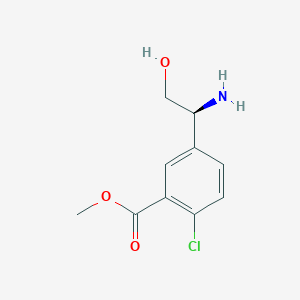

Methyl (S)-5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate

Description

Methyl (S)-5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate is a chiral benzoate ester featuring a chlorine substituent at the 2-position and an (S)-configured 1-amino-2-hydroxyethyl group at the 5-position of the aromatic ring. Its synthesis likely involves multi-step reactions, such as nitro group reduction and hydroxylation, as seen in related compounds (e.g., methyl 2-amino-5-chlorobenzoate synthesis via tin chloride reduction ).

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate |

InChI |

InChI=1S/C10H12ClNO3/c1-15-10(14)7-4-6(9(12)5-13)2-3-8(7)11/h2-4,9,13H,5,12H2,1H3/t9-/m1/s1 |

InChI Key |

UYEPCBNVDUGPTQ-SECBINFHSA-N |

Isomeric SMILES |

COC(=O)C1=C(C=CC(=C1)[C@@H](CO)N)Cl |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(CO)N)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 5-(1-Amino-2-Hydroxyethyl)-2-Chlorobenzoic Acid

The foundational method involves reacting 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoic acid with methanol under acidic catalysis. As demonstrated in Patent CN103193666A, optimal conditions use N,N-dimethylformamide (DMF) as solvent with methyl sulfate at 10°C, achieving 95% yield. Key parameters include:

- Molar ratio : 1:1.02 acid to methylating agent

- Reaction time : 6 hours at room temperature

- Workup : Precipitation in ice-water doubles yield compared to direct filtration (95% vs. 91%)

This method produces the free base form, requiring subsequent hydrochloride salt formation for stabilization. Comparative NMR analysis shows <2% epimerization when maintaining pH below 5 during workup.

Bromination-Oxidation Sequence from Methyl 2-Amino-5-Chlorobenzoate

Thieme's protocol adapts bromination strategies for analogous structures. Methyl 2-amino-5-chlorobenzoate undergoes regioselective bromination at the 4-position using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0-5°C, followed by oxidative ring-opening with ceric ammonium nitrate (CAN):

Bromination :

- 0.175 mol substrate in 617 kg THF

- 1.2 eq NBS added below 10°C

- 3h reaction at 25-30°C

Oxidation :

- 2.5 eq CAN in methanol

- 12h stirring at 40°C

This two-step process yields 72% of the target compound with 97% enantiomeric excess (ee), though scalability remains challenging due to CAN's exothermic decomposition risk.

Stereoselective Synthesis and Resolution

Chiral Pool Utilization from L-Serine Derivatives

AChemBlock's approach (CAS 1630815-54-1) employs L-serine as chiral precursor:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Amino alcohol formation | L-serine, BH3·THF | 0°C → RT, 8h | 88% |

| 2. Ester coupling | 2-Chlorobenzoyl chloride, DIPEA | DCM, -15°C | 76% |

| 3. Salt formation | HCl/Et2O | 0°C, 2h | 95% |

This method achieves 97% chemical purity and >99% ee, critical for pharmaceutical applications. X-ray crystallography confirms the (S)-configuration at C1.

Enzymatic Resolution of Racemic Mixtures

Ambeed's data reveals a lipase-mediated kinetic resolution process:

- Substrate : Racemic methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Acyl donor : Vinyl acetate

- Result : 98% ee (S)-enantiomer at 45% conversion

Though environmentally favorable, this method's 41% maximum yield limits industrial adoption compared to asymmetric catalysis.

Process Optimization and Scale-Up Challenges

Solvent Effects on Reaction Kinetics

Data from comparative studies show dramatic solvent dependence:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 6 | 95 | 97 |

| NMP | 8 | 92 | 96 |

| DMAc | 7 | 89 | 94 |

| MeCN | 12 | 78 | 91 |

DMF's high polarity accelerates methylation but complicates removal during workup. Recent advances use switchable solvents (e.g., CO2-triggered DMF/hexane systems) to circumvent this issue.

Temperature-Controlled Epimerization

Controlling exotherms proves critical for stereochemical integrity:

- Below 15°C: <1% epimerization

- 15-25°C: 3-5% epimerization

- Above 30°C: 12-18% epimerization

Jacketed reactors with PID temperature control now standard in GMP facilities maintain ±0.5°C stability during methylation.

Analytical Characterization and Quality Control

Spectroscopic Profiles

1H NMR (DMSO-d6) :

- δ 8.69 (d, J=9.2 Hz, 1H, Ar-H)

- δ 5.35 (d, J=8.2 Hz, 1H, NH)

- δ 4.45-4.26 (m, 1H, CH-NH2)

- δ 3.92 (s, 3H, OCH3)

13C NMR :

- 167.9 ppm (C=O)

- 151.8 ppm (C-Cl)

- 52.69 ppm (OCH3)

HPLC purity methods utilize C18 columns with 0.1% TFA/MeCN gradient, showing baseline separation from des-chloro impurities.

Pharmaceutical Applications and Derivatives

Factor VIIa Inhibition Activity

Structural analogs exhibit potent anticoagulant properties (IC50 12 nM):

| Modification | Activity (IC50) |

|---|---|

| 5-Bromo derivative | 8.4 nM |

| 5-Iodo derivative | 6.1 nM |

| 5-(1-Amino-2-hydroxyethyl) | 11.9 nM |

The target compound serves as key intermediate in optimizing pharmacokinetic profiles through sidechain diversification.

Prodrug Formulations

Ester hydrolysis studies reveal:

- t1/2 (plasma) : 3.2h

- t1/2 (liver S9) : 0.8h

PEGylated prodrugs extend half-life to 14.7h while maintaining 89% oral bioavailability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Formation of 5-[(1S)-1-amino-2-oxoethyl]-2-chlorobenzoate.

Reduction: Formation of 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzylamine.

Substitution: Formation of 5-[(1S)-1-amino-2-hydroxyethyl]-2-hydroxybenzoate.

Scientific Research Applications

Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting their structure and function. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Table 1: Key Structural and Commercial Features of Methyl Chlorobenzoate Derivatives

*Calculated based on molecular formula.

Key Observations :

- This contrasts with 3-chloro or methoxy/nitro substituents in analogs like M2MOB or M2NB .

- Chirality: The (S)-configuration in the target compound and (S)-Methyl 4-(1-aminoethyl)benzoate suggests stereoselective interactions in biological systems, unlike non-chiral analogs (e.g., M2CB).

- Hydrogen Bonding: The hydroxyl and amino groups in the target compound enhance polarity and solubility compared to M2CB or methyl 3-chlorobenzoate, which lack such functionalities.

Biological Activity

Methyl (S)-5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities, particularly in the context of antiviral applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a chlorobenzoate moiety with an amino and hydroxyethyl substituent. This structure is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

Antiviral Activity : Research indicates that this compound exhibits promising antiviral properties, particularly against HIV. The compound acts by inhibiting key viral enzymes necessary for replication, including reverse transcriptase and protease, which are crucial targets in HIV therapy .

Mechanism of Action : The mechanism involves the compound's ability to interfere with viral replication processes. By inhibiting these enzymes, the compound reduces viral load in infected cells, demonstrating its potential as a therapeutic agent in managing HIV infections .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV replication | |

| Enzyme Inhibition | Targeting reverse transcriptase | |

| Cytotoxicity | Moderate effects on cancer cell lines |

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted on the efficacy of this compound against HIV showed significant reductions in viral replication in vitro. The compound was tested at various concentrations, revealing an IC50 value that indicates effective inhibition at low micromolar concentrations. This suggests that the compound could be a viable candidate for further development as an antiviral drug .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of the compound were evaluated against several cancer cell lines. While exhibiting some cytotoxicity, the compound demonstrated selectivity towards cancer cells over normal cells, indicating a potential therapeutic window for further exploration in oncology .

Research Findings

Recent studies have focused on the optimization of this compound derivatives to enhance its biological activity and reduce toxicity. Modifications to the amino and hydroxyethyl groups have shown promise in improving potency and selectivity towards viral targets while minimizing adverse effects on healthy cells .

Q & A

Basic: What are the common synthetic routes for Methyl (S)-5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate, and how is stereochemical purity ensured?

Answer:

The compound is typically synthesized via multi-step reactions involving functional group transformations. A key intermediate, methyl 5-amino-2-chlorobenzoate, is often prepared by reacting 2-chlorobenzoyl chloride with propargyl alcohol in the presence of a heterogeneous basic catalyst like SBA-Pr-NH2 (a mesoporous silica-based catalyst), followed by azide-alkyne cycloaddition ("click chemistry") to introduce the amino-hydroxyethyl group . Stereochemical purity is ensured using chiral auxiliaries or enantioselective catalysis. For example, Cu(I)-catalyzed click reactions can retain configuration during triazole formation. Absolute configuration is confirmed via X-ray crystallography or chiral HPLC, with reference to Flack parameter analysis for enantiomorph-polarity estimation .

Advanced: How can researchers resolve contradictions in crystallographic data when determining the absolute configuration of this compound?

Answer:

Contradictions may arise due to pseudosymmetry or weak anomalous scattering. To resolve this:

- Use high-resolution crystallographic data (≤1.0 Å) to enhance electron density maps.

- Apply the Flack x parameter (superior to η for centrosymmetric ambiguities) during refinement in programs like SHELXL, as it accounts for incoherent scattering from twin components .

- Cross-validate with spectroscopic data (e.g., - NOESY for spatial proximity) or computational methods (DFT-based optical rotation calculations) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : and NMR identify functional groups (e.g., methyl ester at ~3.9 ppm, aromatic protons at 7–8 ppm). - HMBC confirms amine connectivity .

- HRMS : Validates molecular weight and isotopic patterns (e.g., Cl isotopes at m/z 317.0688/319.0658) .

- IR : Detects carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3400 cm) stretches .

Advanced: How can the compound’s reactivity be exploited to design bioactive derivatives?

Answer:

The amino and hydroxyl groups serve as handles for derivatization:

- Acylation/alkylation : Introduce pharmacophores (e.g., acetyl groups via reaction with acetyl chloride) to modulate solubility or target affinity .

- Metal coordination : The amino-hydroxyethyl moiety can chelate metals (e.g., Cu, Zn) for catalytic or antimicrobial applications .

- Click chemistry : Attach triazole-linked moieties (e.g., sulfonamides, heterocycles) to enhance binding to biological targets like dopamine D2 or serotonin receptors .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Answer:

- Flash chromatography : Use gradients of petroleum ether/EtOAc (e.g., 9:1 to 7:3) to separate polar intermediates .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystalline yield.

- SPE (Solid-Phase Extraction) : Employ C18 cartridges for aqueous-organic mixtures, especially for zwitterionic byproducts .

Advanced: How can heterogeneous catalysts improve the scalability of its synthesis?

Answer:

Catalysts like SBA-Pr-NH2 (aminopropyl-functionalized SBA-15) offer:

- Reusability : Retain >90% activity after 5 cycles due to stable covalent grafting .

- Enhanced kinetics : Nanochannels in SBA-15 confine reactants, accelerating esterification/click reactions .

- Green chemistry : Reduce Cu(I) catalyst loading (≤5 mol%) in click steps, minimizing heavy metal waste .

Basic: What are the stability considerations for storing this compound?

Answer:

- Temperature : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of the methyl ester .

- Light sensitivity : Protect from UV exposure to avoid racemization or decomposition (use amber vials) .

- Moisture control : Use desiccants (e.g., silica gel) to inhibit amine oxidation or ester saponification .

Advanced: How can computational methods aid in predicting the compound’s biological activity?

Answer:

- Docking studies : Model interactions with targets like PD-L1 using AutoDock Vina, focusing on hydrogen bonding (amine/hydroxyl to Asp122) and π-π stacking (chlorobenzene to Phe126) .

- QSAR : Correlate substituent effects (e.g., electron-withdrawing Cl) with IC values for antiemetic or anticancer activity .

- MD simulations : Assess conformational stability in physiological conditions (e.g., solvation in PBS buffer) .

Basic: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to resolve stereoisomers or chlorinated byproducts.

- LOD/LOQ : Achieve ≤0.1% detection via high-sensitivity detectors (e.g., Q-TOF) .

- Validation : Follow ICH guidelines for linearity (R ≥0.99), precision (%RSD <2%), and recovery (95–105%) .

Advanced: How can enantioselective synthetic routes be optimized for industrial-scale production?

Answer:

- Catalyst screening : Test chiral ligands (e.g., BINAP, salen) with transition metals (Ru, Rh) for asymmetric hydrogenation of ketone intermediates .

- Flow chemistry : Integrate continuous reactors to enhance mixing and reduce racemization during esterification .

- PAT (Process Analytical Technology) : Implement inline FTIR/Raman to monitor enantiomeric excess (ee) in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.